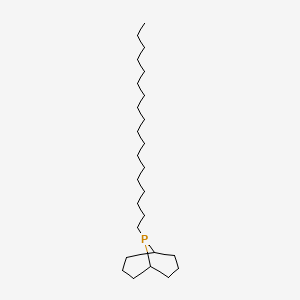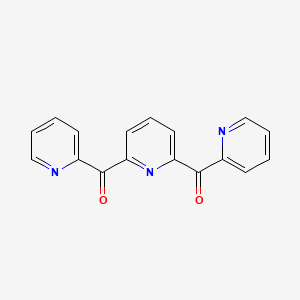
1-Pyridazin-4-ylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridazin-4-ylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound features a pyridazine ring attached to a cyclopropane carboxylic acid moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
The synthesis of 1-Pyridazin-4-ylcyclopropanecarboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide . This process involves heating the cyanide with sodium hydroxide, followed by acidification and extraction. The resulting cyclopropanecarboxylic acid can then be coupled with a pyridazine derivative to form the target compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
1-Pyridazin-4-ylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms, depending on the reagents used.
Substitution: The pyridazine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
1-Pyridazin-4-ylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding, due to its unique structure and functional groups.
Medicine: Research into potential therapeutic applications includes its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals, where its reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism of action of 1-Pyridazin-4-ylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including weak basicity and high dipole moment, facilitate binding to these targets . This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-Pyridazin-4-ylcyclopropanecarboxylic acid can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-3-carboxamide These compounds share the pyridazine ring but differ in their functional groups and overall structure
Similar compounds include:
- Pyridazinone
- Pyridazine-3-carboxamide
- Pyridazine derivatives with various substituents
These compounds exhibit different pharmacological and chemical properties, making them useful in diverse research and industrial applications.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1-pyridazin-4-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8(2-3-8)6-1-4-9-10-5-6/h1,4-5H,2-3H2,(H,11,12) |
Clave InChI |
XKJRYAWQCAMHOH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CN=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)

![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)


![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)



